Methyl 6-[(3-phenylpropyl)amino]hexanoate
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Overview
Description
Methyl 6-[(3-phenylpropyl)amino]hexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a hexanoic acid backbone, which is further substituted with a 3-phenylpropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[(3-phenylpropyl)amino]hexanoate typically involves the esterification of 6-aminohexanoic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
6-aminohexanoic acid+methanolacid catalystMethyl 6-aminohexanoate+water
Subsequently, the amino group of Methyl 6-aminohexanoate is reacted with 3-phenylpropylamine under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(3-phenylpropyl)amino]hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-[(3-phenylpropyl)amino]hexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and peptide synthesis.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of Methyl 6-[(3-phenylpropyl)amino]hexanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-aminohexanoate: Similar structure but lacks the 3-phenylpropylamino group.
Ethyl 6-[(3-phenylpropyl)amino]hexanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 6-[(3-phenylpropyl)amino]hexanoate is unique due to the presence of both the ester and 3-phenylpropylamino groups, which confer specific chemical properties and potential biological activities that are distinct from its analogs.
Properties
CAS No. |
90068-86-3 |
---|---|
Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
methyl 6-(3-phenylpropylamino)hexanoate |
InChI |
InChI=1S/C16H25NO2/c1-19-16(18)12-6-3-7-13-17-14-8-11-15-9-4-2-5-10-15/h2,4-5,9-10,17H,3,6-8,11-14H2,1H3 |
InChI Key |
GZXPIROXKBEMNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCNCCCC1=CC=CC=C1 |
Origin of Product |
United States |
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